molecular formula C32H28ClN3O5 B11119068 4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate

4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B11119068
M. Wt: 570.0 g/mol
InChI Key: PEPOOLBAYZWNBU-JEPNHJGPSA-N
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Description

4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include condensation reactions, esterification, and hydrazone formation. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities. These methods often require rigorous quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in different chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with diverse chemical properties.

Scientific Research Applications

4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It may serve as a probe or marker in biological studies, helping to elucidate biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with comparable structural features.

    Acetylacetone: Shares some chemical properties and reactivity patterns with the compound .

Uniqueness

4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl 2-chlorobenzoate is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C32H28ClN3O5

Molecular Weight

570.0 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C32H28ClN3O5/c1-2-40-28-19-22(17-18-27(28)41-32(39)25-15-9-10-16-26(25)33)20-35-36-29(37)21-34-31(38)30(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-20,30H,2,21H2,1H3,(H,34,38)(H,36,37)/b35-20+

InChI Key

PEPOOLBAYZWNBU-JEPNHJGPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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